molecular formula C22H19N3O4 B3316199 N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 953208-72-5

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3316199
CAS No.: 953208-72-5
M. Wt: 389.4 g/mol
InChI Key: QYHDXZIMSOTZBL-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2-oxazole moiety substituted with a 3-methoxyphenyl group at position 5 and a methyl-linked acetamide group. The acetamide branch is further functionalized with a 2-methylindole unit at the α-keto position (Figure 1). This structural design leverages the indole’s role in biomolecular interactions (e.g., receptor binding) and the oxazole’s metabolic stability .

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-20(17-8-3-4-9-18(17)24-13)21(26)22(27)23-12-15-11-19(29-25-15)14-6-5-7-16(10-14)28-2/h3-11,24H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHDXZIMSOTZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final step involves coupling the oxazole and indole moieties through amide bond formation, typically using coupling reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules and is utilized as a reagent in various organic reactions.

Biology

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown potential against various bacterial strains.
  • Anti-inflammatory Properties : Studies suggest it may inhibit inflammatory pathways.
  • Anticancer Activity : Indole derivatives are known for their ability to induce apoptosis in cancer cells and may arrest cell cycle progression at the G2/M phase.

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases, particularly due to its biological activities. Its potential applications include:

  • Antiviral Agents : Investigated for efficacy against viral infections.
  • Antidiabetic and Antimalarial Properties : Potential use in managing diabetes and malaria.

Case Studies

Several studies have documented the effects of this compound:

  • Anticancer Study : A study demonstrated that this compound induced apoptosis in breast cancer cells through mitochondrial pathways.
    • Methodology : Cell viability assays and flow cytometry were used to assess cell death.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner.
  • Antimicrobial Research : Another study evaluated its effectiveness against resistant bacterial strains.
    • Methodology : Disc diffusion method was employed to test antibacterial activity.
    • Results : Showed promising results against Gram-positive bacteria.

Mechanism of Action

The mechanism by which N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Key Substituents Molecular Weight Biological Activity (IC₅₀/EC₅₀) Reference
Target Compound 5-(3-Methoxyphenyl)-1,2-oxazole; 2-methylindole; α-ketoacetamide ~407.4 g/mol† Not reported
N-Methyl-2-[2-(5-Methyl-3-Phenyl-4-Isoxazolyl)-1H-Indol-3-yl]-2-Oxoacetamide 5-Methyl-3-phenylisoxazole; N-methyl group ~403.4 g/mol Anticancer (in silico)
2-(1-(4-Chlorobenzyl)-5-(Hydroxymethyl)-2-Methyl-1H-Indol-3-yl)-N-(2-Methoxypyridin-4-yl)-... 4-Chlorobenzyl; hydroxymethyl; 2-methoxypyridine ~471.9 g/mol FAAH-1 inhibition
N-((5-(5-Chlorothiophen-2-yl)Isoxazol-3-yl)Methyl)Adamantan-1-Amine (9q) Adamantane; 5-chlorothiophene ~362.9 g/mol AM2-S31N inhibition (TEVC assay)
2-[(5-{2-[(3-Methoxyphenyl)Amino]-2-Oxoethyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-... 3-Methoxyphenyl; triazole; methylsulfanylphenyl ~486.6 g/mol Not reported

†Calculated based on molecular formula.

Key Observations :

  • Adamantane vs. Methoxyphenyl : Adamantane-containing analogs (e.g., 9q ) prioritize hydrophobic interactions and membrane permeability, whereas the 3-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in target proteins.
  • Indole Modifications : The 2-methylindole in the target compound contrasts with 1-(4-chlorobenzyl)-substituted indoles in , which show enhanced solubility but reduced metabolic stability .
  • Heterocyclic Core : Replacing oxazole with triazole (e.g., ) introduces hydrogen-bonding capacity but may reduce rigidity, affecting binding affinity.

Biological Activity

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has attracted significant attention in biological research due to its diverse structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, an indole moiety, and a methoxyphenyl group. Its chemical formula is C18H24N2O3C_{18}H_{24}N_{2}O_{3} with a molecular weight of approximately 316.401 g/mol. The structural complexity contributes to its unique biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H24N2O3
Molecular Weight316.401 g/mol
CAS Number953208-72-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and the coupling of the indole moiety through amide bond formation. Common methods include:

  • Formation of the Oxazole Ring : Cyclization of appropriate precursors.
  • Attachment of the Methoxyphenyl Group : Via nucleophilic substitution.
  • Formation of the Indole Moiety : Using Fischer indole synthesis or similar methods.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings : A study reported that treatment with this compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages, indicating a potential therapeutic role in inflammatory diseases .

Anticancer Activity

One of the most promising areas of research focuses on the anticancer properties of this compound. Various studies have demonstrated its cytotoxic effects on cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
PANC-1 (Pancreatic)1.50

Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G0-G1 phase, as evidenced by flow cytometry assays .

Q & A

Q. How can researchers ensure reproducibility in biological assays given compound instability?

  • Methodology : Store the compound under inert atmosphere (-20°C, desiccated). Pre-formulate with stabilizers (e.g., cyclodextrins) for aqueous assays. Confirm stability via periodic HPLC checks (retention time shifts <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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